

A Comparative Guide to Analytical Methods for Apixaban Impurities

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the identification and quantification of impurities in Apixaban. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of this widely used anticoagulant. This document summarizes key performance data, details experimental protocols, and offers a visual workflow to aid in methodological selection and implementation.

Quantitative Performance Data

The following tables summarize the performance characteristics of different analytical methods reported for the analysis of Apixaban and its impurities. These methods primarily include High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS).

Table 1: Performance Comparison of HPLC Methods for Apixaban Impurity Analysis



Method	Column	Mobile Phase	Detectio n	Linearit y Range (µg/mL)	LOD (μg/mL)	LOQ (μg/mL)	Key Finding s & Referen ce
RP- HPLC	Puratis C18 (250 × 4.6mm, 5μm)	A: 0.1% TFA in waterB: Acetonitri le (Gradient)	280 nm	>0.99 (Correlati on Coefficie nt)	0.31 ppm (Apixaba n)	0.96 ppm (Apixaba n)	Accurate and sensitive for quantifyin g six potential impurities .[1][2]
Stability- Indicating RP- HPLC	Ascentis Express ® C18 (100 x 4.6 mm, 2.7 μ)	A: Phosphat e bufferB: Acetonitri le (Gradient)	225 nm	Not Specified	Not Specified	Not Specified	Successfully separate d Apixaban from its process-related and degradati on impurities .[3][4][5]



Stability- Indicating RP- HPLC	C18 (250 mm × 4.6 mm, 5 µm)	Phosphat e buffer— methanol 60:40 (v/v) (Gradient)	220 nm	Not Specified	Not Specified	Not Specified	Robust method for analyzing Apixaban and its related substanc es.[6]
RP- HPLC	Kromasil C18 (250 mm x 4.6 mm, 5 μ)	Sodium acetate: Acetonitri le (50:50 v/v)	Not Specified	10-50	0.36	1.09	A simple and fast method develope d as per ICH guideline s.[7]

Table 2: Performance Comparison of UPLC and LC-MS/MS Methods for Apixaban Impurity Analysis



Method	Column	Mobile Phase	Detectio n	Linearit y Range	LOD	LOQ	Key Finding s & Referen ce
UPLC	Fortis Speed Core C18 (150 mm × 4.6 mm, 2.6 μm)	A: 10 mM KH2PO4 (pH 5.0):Meth anol (90:10)B: 10 mM KH2PO4 (pH 5.0):ACN :Methano I (20:20:60) (Gradient)	235 nm	0.1 – 2.5 μg/mL (impuritie s)	0.001- 0.003% (impuritie s)	0.002- 0.009% (impuritie s)	Rapid and sensitive for the analysis of Apixaban and four of its impurities in tablets.
UPLC- MS/MS	Thermo Hypersil Gold C18 (150 × 2.1 mm, 1.9 µm)	A: 2.5 mM ammoniu m formate (pH 3.0)B: 100% methanol with 0.1% formic acid (Gradient)	ESI Positive Mode	r² ≥ 0.997	Not Specified	1 ng/mL	Highly sensitive method for quantifyin g Apixaban in human plasma.



Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are summaries of experimental protocols for key methods.

Stability-Indicating RP-HPLC Method[3][4][5]

- Objective: To develop a stability-indicating method for the determination of process-related and degradation impurities of Apixaban.
- Instrumentation: A High-Performance Liquid Chromatography system with a photodiode array detector.
- Chromatographic Conditions:
 - Column: Ascentis Express® C18 (100 x 4.6 mm, 2.7 μ)
 - Mobile Phase A: Phosphate buffer
 - Mobile Phase B: Acetonitrile
 - Gradient: A gradient elution program is used.
 - Flow Rate: Typically around 1.0 mL/min.
 - Column Temperature: 35°C



- o Detection Wavelength: 225 nm
- Sample Preparation: Apixaban reference standard and samples are dissolved in a suitable diluent (e.g., a mixture of water and acetonitrile).
- Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, Apixaban is subjected to stress conditions such as acid hydrolysis (e.g., 1 M HCl), base hydrolysis (e.g., 1 M NaOH), oxidation (e.g., 15% H₂O₂), photolytic degradation, and thermal stress.[3]

UPLC Method for Impurity Profiling[8]

- Objective: To develop a rapid and sensitive UPLC method for the analysis of Apixaban and its impurities in pharmaceutical tablets.
- Instrumentation: An Ultra-Performance Liquid Chromatography system with a UV detector.
- Chromatographic Conditions:
 - Column: Fortis Speed Core C18 (150 mm × 4.6 mm, 2.6 μm)
 - Mobile Phase A: 10 mM potassium dihydrogen phosphate (pH 5.0) and Methanol (90:10 v/v)
 - Mobile Phase B: 10 mM Potassium dihydrogen phosphate (pH 5.0), Acetonitrile, and Methanol (20:20:60 v/v/v)
 - Gradient: A gradient elution is employed.

Flow Rate: 0.5 mL/min

Column Temperature: 40°C

Detection Wavelength: 235 nm

Injection Volume: 3 μL



 Sample Preparation: Twenty tablets are weighed, and a solution with a concentration of 500 ppm of Apixaban is prepared using a suitable diluent. The solution is sonicated and centrifuged before injection.

LC-MS/MS Method for Genotoxic Impurities[10]

- Objective: To develop a highly sensitive method for quantifying novel genotoxic impurities of Apixaban.
- Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
- Chromatographic Conditions:
 - Column: C18 column (150 mm length × 3.0 mm width, 2.7 μm particle size)
 - Mobile Phase A: pH 5.5 acetate buffer
 - Mobile Phase B: Acetonitrile
 - Gradient: A gradient mode is utilized.
- Detection: Mass spectrometry with multi-response monitoring, using specific precursor ions for each impurity.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Apixaban impurities, from initial sample handling to final data interpretation.



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Caption: General workflow for the analysis of Apixaban impurities.

This guide is intended to provide a comparative overview to assist in the selection of appropriate analytical methodologies. For detailed procedural steps and validation parameters, it is essential to consult the original research articles. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity, the type of impurities being monitored (process-related, degradation, or genotoxic), and the available instrumentation.

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